Welcome to the BenchChem Online Store!
molecular formula C12H9NO B8510542 3H-Naphtho[1,2-E][1,2]oxazine CAS No. 60976-72-9

3H-Naphtho[1,2-E][1,2]oxazine

Cat. No. B8510542
M. Wt: 183.21 g/mol
InChI Key: QEQVCPKISCKMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05945209

Procedure details

With 6.3 g of 8-amino-1-naphthol and 20 ml of ethanol, 8.1 g of 5-undecanone was mixed. The mixture was refluxed for 3 hours. The reaction mixture was condensed, and purified in a column chromatography (silica gel, n-hexane/ethyl acetate=1/6) to obtain 2.6 g of naphthooxazinine.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C=CC=C2[C:11]=1C(O)=CC=C2.C[CH2:14][CH2:15][CH2:16][C:17](=[O:24])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>C(O)C>[CH:11]1[C:18]2[C:19]3[C:14]([CH:15]=[CH:16][C:17]=2[O:24][NH:1][CH:2]=1)=[CH:23][CH:22]=[CH:21][CH:20]=3

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=C(C12)O
Name
Quantity
8.1 g
Type
reactant
Smiles
CCCCC(CCCCCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
purified in a column chromatography (silica gel, n-hexane/ethyl acetate=1/6)

Outcomes

Product
Name
Type
product
Smiles
C1=CNOC2=C1C1=CC=CC=C1C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.